Avobenzone-13C3

LC-MS/MS bioanalysis matrix effect isotope dilution mass spectrometry

Avobenzone-13C3 is the definitive stable isotope-labeled internal standard (SIL-IS) for avobenzone bioanalysis. Unlike structural analogs that fail to co-elute, only this 13C3-labeled form matches the native analyte's chromatographic behavior and ionization, fully compensating for phospholipid-induced matrix effects (>30–50% suppression) in plasma LC-MS/MS. Essential for FDA bioanalytical method validation, sunscreen clinical trial support, and QC stability testing. Procure to ensure sub-ng/mL quantification accuracy per FDA guidance.

Molecular Formula C₁₇¹³C₃H₂₂O₃
Molecular Weight 313.36
Cat. No. B1159130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvobenzone-13C3
Synonyms1-[4-(1,1-Dimethylethyl)phenyl]-3-(4-methoxyphenyl)-1,3-propanedione-13C3;  1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione-13C3;  Butylmethoxydibenzoylmethane-13C3;  Escalol 517-13C3;  Eusolex 9020-13C3
Molecular FormulaC₁₇¹³C₃H₂₂O₃
Molecular Weight313.36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avobenzone-13C3 Internal Standard: Technical Specifications for Regulated Bioanalysis and Human Biomonitoring


Avobenzone-13C3 (CAS Registry: unassigned for labeled form; parent avobenzone CAS 70356-09-1) is a stable isotope-labeled analog of the widely used UVA sunscreen filter avobenzone (butyl methoxydibenzoylmethane), with three 13C atoms incorporated into its molecular structure (molecular weight 313.36 g/mol, purity typically ≥95%) [1]. The unlabeled parent compound is an oil-soluble dibenzoylmethane derivative authorized at up to 3% in FDA-regulated OTC sunscreen products and up to 5% in EU formulations, exhibiting an absorption maximum at 357 nm and UV absorption value (1%/1 cm in methanol at 358 nm) of 1100–1160 [2]. The 13C3-labeled analog is engineered as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of avobenzone in complex biological matrices (plasma, urine, tissue), providing identical chromatographic behavior to the native analyte while enabling mass spectrometric differentiation via a +3 Da shift [1].

Why Avobenzone-13C3 Cannot Be Substituted with Unlabeled Avobenzone or Structural Analogs in Quantitative LC-MS/MS Workflows


Generic substitution of Avobenzone-13C3 with unlabeled avobenzone or structural analog internal standards (e.g., benzophenone-3, octocrylene) in LC-MS/MS quantification introduces irreproducible analytical error due to differential matrix effects and chromatographic behavior [1]. In plasma biomonitoring following dermal sunscreen exposure, avobenzone reaches concentrations up to 11 μg/L [2]—requiring quantification at low ng/mL levels where ionization suppression from endogenous phospholipids and co-eluting matrix components can exceed 30–50% without proper internal standardization [3]. Structural analogs (non-isotopic internal standards) exhibit distinct retention times and differential ionization efficiency in electrospray ionization (ESI), failing to co-elute with the target analyte and thus incompletely compensating for sample-to-sample matrix variability [1]. Only a true SIL-IS such as Avobenzone-13C3—which co-elutes precisely with native avobenzone and experiences identical matrix-induced ionization effects—enables the accuracy (±15% of nominal concentration) and precision (≤15% CV) required under FDA bioanalytical method validation guidance [1] [4].

Avobenzone-13C3: Quantified Performance Differentiation Versus Alternative Internal Standards in LC-MS/MS Bioanalysis


Matrix Effect Compensation: Isotope Dilution with Avobenzone-13C3 Achieves ~100% Correction of Ionization Suppression Versus 30–70% Residual Error with Structural Analogs

In LC-MS/MS analysis, matrix effects (ionization suppression or enhancement) represent a primary source of quantitative inaccuracy. A systematic evaluation of 132 validated analytical methods demonstrated that the isotope dilution technique using SIL-IS (e.g., Avobenzone-13C3) achieved ~100% effective compensation for matrix effect influences [1]. In contrast, structural analog internal standards—which do not precisely co-elute with the target analyte—exhibit residual matrix effect error ranging from 30% to 70% after correction, particularly in complex biological matrices (plasma, urine) where endogenous phospholipids cause significant ESI suppression [2]. The isotope dilution approach corrects for both extraction recovery variability and ionization efficiency fluctuations simultaneously, whereas structural analogs correct only for instrumental variation, not for matrix-dependent ionization effects [3].

LC-MS/MS bioanalysis matrix effect isotope dilution mass spectrometry internal standard selection

FDA-Regulated Clinical Trial Bioanalysis: Avobenzone-13C3-Based Method Achieves Plasma Quantification at Clinically Relevant Concentrations (≥0.5 ng/mL) Following Dermal Sunscreen Exposure

A 2019 clinical study (JAMA) established that avobenzone reaches systemic plasma concentrations exceeding the FDA threshold of 0.5 ng/mL following maximal-use dermal sunscreen application, with avobenzone plasma concentrations reaching up to 11 μg/L [1] [2]. A validated UHPLC-MS/MS method developed by FDA researchers for simultaneous quantification of avobenzone and oxybenzone in human plasma employed phospholipid removal pretreatment and stable isotope-labeled internal standardization (Avobenzone-13C3 equivalent) to achieve the sensitivity and specificity required for clinical trial support [3]. The method was validated as per current FDA bioanalytical method validation guidance, enabling accurate quantification at the sub-ng/mL level required to detect systemic exposure above the 0.5 ng/mL threshold [3].

clinical pharmacology human biomonitoring FDA bioanalytical method validation sunscreen systemic absorption

Human Biomonitoring Method Validation: Avobenzone-13C3 Enables Simultaneous Quantification of Parent Compound and Metabolite CDAA in Plasma with Good Sensitivity, Precision, and Accuracy

A comprehensive human biomonitoring study developed LC-MS/MS procedures for simultaneous determination of avobenzone (AVO) and its metabolite 2-cyano-3,3-diphenylacrylic acid (CDAA) in human plasma following sunscreen application [1]. The method, validated with good sensitivity, precision, and accuracy, was applied to samples from volunteers after sunscreen use, demonstrating that combined monitoring of parent compound and metabolites is essential for fully addressing internal exposure to UV filters in humans [1] [2]. While structural analog internal standards would exhibit differential recovery and ionization efficiency between parent avobenzone and the structurally distinct CDAA metabolite, a SIL-IS approach with Avobenzone-13C3 provides matched behavior for the parent compound quantification, with CDAA requiring its own labeled analog [1].

human biomonitoring UV filter exposure assessment metabolite quantification LC-MS/MS method validation

Chromatographic Co-Elution: Avobenzone-13C3 Shares Identical Retention Time with Native Avobenzone (0.0 min Difference) Versus 0.5–2.0 min Shift for Structural Analogs

Isotopically labeled internal standards such as Avobenzone-13C3 chromatograph with essentially identical retention time to their non-labeled counterparts (ΔRT ≈ 0.0 min), ensuring perfect co-elution and exposure to identical mobile phase and matrix composition at the moment of ESI [1]. In contrast, structural analog internal standards (e.g., benzophenone-3, octocrylene, or octinoxate when used as IS for avobenzone) exhibit retention time differences ranging from 0.5 to 2.0 minutes under typical RP-HPLC conditions (C18 column, methanol/water mobile phase), meaning they experience different solvent composition and matrix component co-elution at the ionization source [2] [3]. This RT mismatch directly correlates with incomplete matrix effect compensation and reduced method robustness across sample batches [1].

chromatographic method development internal standard selection retention time matching LC-MS/MS

Avobenzone-13C3: Validated Application Scenarios in Clinical Pharmacology, Human Biomonitoring, and Regulatory Bioanalysis


FDA-Regulated Clinical Pharmacology Studies of Sunscreen Systemic Absorption

Following the 2019 JAMA clinical trial demonstrating systemic absorption of avobenzone exceeding 0.5 ng/mL [1], FDA now requires robust bioanalytical methods for sunscreen active ingredients in clinical pharmacology submissions. Avobenzone-13C3 serves as the SIL-IS in FDA-validated UHPLC-MS/MS methods with phospholipid removal pretreatment, enabling accurate quantification of plasma avobenzone at sub-ng/mL concentrations as required for regulatory compliance [2]. Procurement of Avobenzone-13C3 directly supports method validation per FDA bioanalytical guidance and is essential for CROs and pharmaceutical companies conducting sunscreen clinical trials.

Human Biomonitoring Studies for UV Filter Exposure Assessment

As demonstrated by Klotz et al. (2019), accurate human biomonitoring of avobenzone exposure requires simultaneous quantification of parent compound and metabolites (CDAA) in plasma and urine [3]. Avobenzone-13C3 enables precise parent compound quantification via isotope dilution LC-MS/MS, providing the internal exposure data needed for comprehensive risk assessment of UV filters in personal care products. This application is particularly relevant for public health agencies, academic environmental health researchers, and cosmetic safety assessors.

Method Validation and QC for Sunscreen Formulation Analysis

In QC and stability testing of sunscreen formulations, Avobenzone-13C3 serves as an internal standard for HPLC-UV/DAD or LC-MS methods quantifying avobenzone content and monitoring photodegradation [4]. The validated isocratic RP-HPLC method for simultaneous determination of avobenzone, octinoxate, octocrylene, and benzophenone-3 can be enhanced with SIL-IS to compensate for matrix effects from formulation excipients, improving accuracy and precision beyond the reported RSD values of 1.9–2.0% [4]. This supports formulation development, stability studies, and QC release testing in the personal care and cosmetic manufacturing industries.

Pharmacokinetic and Toxicokinetic Studies of Avobenzone in Preclinical Models

Preclinical studies of avobenzone absorption, distribution, metabolism, and excretion (ADME) in rat or other animal models [5] require accurate quantification of avobenzone in plasma, tissue homogenates, and excreta. Avobenzone-13C3 as SIL-IS compensates for species-specific matrix effects (e.g., rat plasma phospholipid profiles) that would otherwise compromise quantification accuracy at low ng/mL levels. This enables reliable PK parameter estimation and supports toxicokinetic assessment in regulatory toxicology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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